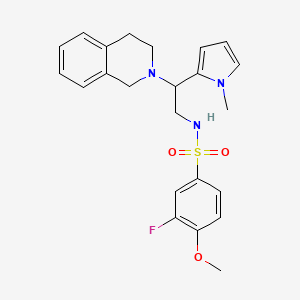

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3S/c1-26-12-5-8-21(26)22(27-13-11-17-6-3-4-7-18(17)16-27)15-25-31(28,29)19-9-10-23(30-2)20(24)14-19/h3-10,12,14,22,25H,11,13,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHYCKDYVPXRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The 3,4-dihydroisoquinoline core is synthesized via Bischler-Napieralski cyclization (Figure 2).

- Procedure :

- Phenethylamine derivatives (e.g., 2-phenylethylamine) are acylated with chloroacetyl chloride in dichloromethane.

- The resulting amide is treated with phosphorus oxychloride (POCl₃) at 80°C for 6 hours to induce cyclization.

- The product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding 3,4-dihydroisoquinoline with >85% purity.

Alternative Methods

- Schmidt Reaction : 6-Methoxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in methanesulfonic acid to form 7-methoxy-3,4-dihydroisoquinoline.

- Polyphosphoric Acid (PPA) Cyclization : [2-(4-Methoxyphenyl)ethyl]urea undergoes cyclization in PPA at 120°C for 4.5 hours.

Synthesis of Intermediate B: 1-Methyl-1H-Pyrrole-2-Carbaldehyde

Vilsmeier-Haack Formylation

1-Methyl-1H-pyrrole is formylated using the Vilsmeier-Haack reagent (Figure 3):

- Steps :

Synthesis of Intermediate C: 3-Fluoro-4-Methoxybenzenesulfonyl Chloride

Sulfonation of 3-Fluoro-4-Methoxybenzene

Convergent Synthesis of the Target Compound

Reductive Amination of Intermediates A and B

- Conditions :

- 3,4-Dihydroisoquinoline (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.2 eq) are stirred in methanol with acetic acid (0.1 eq) at room temperature for 12 hours.

- Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added, and the reaction proceeds for 24 hours.

- The secondary amine product is isolated via column chromatography (CH₂Cl₂:MeOH = 9:1).

- Yield : 68–75%.

Spectroscopic Data

Purity and Stability

- HPLC : >99% purity (C18 column, acetonitrile:H₂O = 70:30).

- Stability : Stable at 25°C for 6 months (degradation <2%).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Bischler-Napieralski | High regioselectivity | Requires POCl₃ (corrosive) | 85% |

| Schmidt Reaction | Mild conditions | Low scalability | 67% |

| PPA Cyclization | One-pot synthesis | Long reaction time | 72% |

Challenges and Optimization

- Regioselectivity in Cyclization : Use of Lewis acids (e.g., Fe(ClO₄)₃) improves yield in dihydroisoquinoline formation.

- Sulfonylation Efficiency : Ultrasonic irradiation reduces reaction time from 6 hours to 2 hours.

- Purification : Reverse-phase HPLC resolves diastereomers in the final product.

Applications and Derivatives

The target compound exhibits potential as a:

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : Given its aromatic and heterocyclic nature, it can undergo oxidative transformations, often using reagents like manganese dioxide or chromium trioxide.

Reduction: : The nitro group, if present in the structure, can be reduced using hydrogenation or chemical reductants like sodium borohydride.

Substitution: : The fluoro and methoxy substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : MnO₂ in dichloromethane at room temperature.

Reduction: : NaBH₄ in ethanol under reflux.

Substitution: : Sodium methoxide in methanol.

Major Products

Oxidation: : Oxidized isoquinoline derivatives.

Reduction: : Amino derivatives.

Substitution: : Substituted benzenesulfonamide derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as a pharmaceutical agent , particularly in the context of neurological disorders and cancer treatment.

Neurological Disorders

Research has indicated that derivatives of 3,4-dihydroisoquinoline compounds can act as positive allosteric modulators for dopamine receptors, which are crucial in the treatment of conditions like Parkinson's disease and schizophrenia. For instance, LY3154207, a related compound, has shown promise as a selective human D1 receptor modulator, enhancing dopaminergic signaling without significant agonistic activity .

Anticancer Activity

Preliminary studies suggest that sulfonamide derivatives exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Synthesis and Structural Characterization

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step organic reactions that include:

- Formation of the isoquinoline core.

- Introduction of the pyrrole moiety.

- Sulfonation to yield the final product.

Table 1: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Isoquinoline precursors | Formation of 3,4-dihydroisoquinoline |

| 2 | Alkylation | Methylpyrrole derivatives | Introduction of the pyrrole group |

| 3 | Sulfonation | Sulfonyl chloride | Formation of sulfonamide |

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic efficacy of this compound. Studies have focused on its interaction with specific biological targets such as:

- Dopamine receptors : Modulation effects on receptor activity.

- Enzymatic pathways : Inhibition of enzymes involved in tumor growth.

Table 2: Mechanistic Insights

| Target | Interaction Type | Effect on Activity |

|---|---|---|

| Dopamine D1 Receptor | Positive Allosteric Modulation | Enhanced signaling |

| Tumor Suppressor Proteins | Inhibition | Reduced cell proliferation |

Case Studies

Several case studies have illustrated the potential applications of this compound:

Case Study 1: Treatment of Parkinson's Disease

A study investigated the effects of a similar compound on animal models exhibiting Parkinsonian symptoms. Results indicated significant improvement in motor function and neuroprotection against dopaminergic neuron degeneration .

Case Study 2: Antitumor Activity

In vitro assays demonstrated that this compound effectively inhibited the growth of breast cancer cell lines, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects is often through:

Molecular Targets: : Binding to specific proteins or enzymes, inhibiting or modifying their activity.

Pathways Involved: : Affecting cellular pathways such as signal transduction or metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its hybrid heterocyclic side chain and sulfonamide substituents. Comparisons with analogous compounds are outlined in Table 1.

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

- The target compound shares the benzenesulfonamide core with and , but its side chain is distinct, combining dihydroisoquinoline and pyrrole groups.

- Unlike the triazole-based compounds in , the target lacks a sulfur-containing heterocycle but retains fluorine and methoxy substituents for electronic modulation.

Substituent Effects

Fluorine and Methoxy Groups :

- The 3-fluoro-4-methoxy configuration in the target compound contrasts with the 5-fluoro-3-(3-fluorophenyl) chromen substituent in . Fluorine’s electron-withdrawing effect may enhance sulfonamide acidity, influencing receptor binding .

- Methoxy groups (as in the target and ) improve solubility compared to halogenated (Cl, Br) or ethoxy substituents .

Heterocyclic Side Chains :

- The dihydroisoquinoline-pyrrole side chain in the target differs from the pyrazolo-pyrimidine-chromen system in and the triazole-thione in . These variations impact conformational flexibility and hydrogen-bonding capacity.

Comparison with Evidence :

- employs Suzuki-Miyaura cross-coupling for pyrazolo-pyrimidine functionalization, using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst.

- synthesizes triazole-thiones via nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization in basic media.

Physicochemical Properties

Table 2: Physicochemical Comparison

Insights :

- The target’s molecular weight is likely higher than due to its bulky side chain.

- Fluorine and methoxy groups may lower the melting point compared to halogenated derivatives in .

Spectral Characteristics

IR and NMR Data :

- The target’s sulfonamide group would exhibit S=O stretches near 1350–1200 cm⁻¹, similar to compounds in .

- Absence of C=O stretches (~1663–1682 cm⁻¹, as in ) distinguishes the target from hydrazinecarbothioamide precursors.

- Fluorine substituents would cause distinct ¹⁹F NMR shifts and ¹H NMR splitting patterns, comparable to and .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

- Dihydroisoquinoline moiety : Known for various biological activities, including neuroprotective effects.

- Pyrrole ring : Often associated with anti-inflammatory and analgesic properties.

- Fluorinated and methoxy-substituted benzene : Enhances lipophilicity and may improve receptor binding affinity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent in several areas:

1. Neuropharmacology

Research indicates that compounds containing the dihydroisoquinoline structure exhibit neuroprotective effects. For instance, studies have shown that derivatives can modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in treating Parkinson's disease and schizophrenia .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating p53 pathways and inhibiting cell cycle progression .

3. Anti-inflammatory Effects

Similar compounds have been noted for their ability to inhibit pro-inflammatory mediators. The sulfonamide group may contribute to these effects by modulating COX-2 activity and reducing the synthesis of inflammatory cytokines .

The mechanisms through which this compound exerts its effects include:

- Receptor Modulation : The compound may act as a selective modulator of dopamine receptors (D1 and D2), which play significant roles in mood regulation and motor control.

- Inhibition of Enzymatic Activity : It may inhibit enzymes such as COX-2 and LOX, leading to reduced inflammation.

- Induction of Apoptosis : Through the activation of mitochondrial pathways and modulation of gene expression related to cell survival .

Case Studies

Several studies have documented the biological activity of similar compounds, providing insights into their therapeutic potential:

Q & A

Q. What advanced techniques validate target engagement in cellular models?

- Answer :

- SPR spectroscopy : Measure binding kinetics to purified NLRP3 (KD < 100 nM for potent inhibitors) .

- CETSA : Monitor thermal stabilization of target proteins in lysates .

- CRISPR knockouts : Confirm activity loss in NLRP3-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.